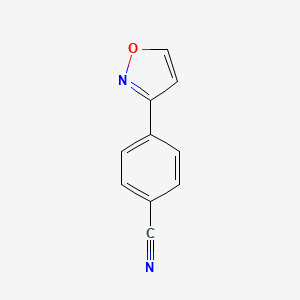
4-(Isoxazol-3-yl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Isoxazol-3-yl)benzonitrile is a chemical compound that features an isoxazole ring attached to a benzonitrile moiety. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Isoxazol-3-yl)benzonitrile typically involves the formation of the isoxazole ring followed by its attachment to the benzonitrile group. One common method is the (3 + 2) cycloaddition reaction between nitrile oxides and alkynes. This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free methods are also being explored to avoid the drawbacks of metal catalysts .
Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The use of microwave-assisted synthesis has also been reported to enhance reaction rates and yields .
Analyse Des Réactions Chimiques
Types of Reactions: 4-(Isoxazol-3-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The isoxazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can target the nitrile group or the isoxazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the isoxazole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
4-(Isoxazol-3-yl)benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in drug discovery and development.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of 4-(Isoxazol-3-yl)benzonitrile involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes or receptors, modulating their activity. The nitrile group can also participate in binding interactions, influencing the compound’s biological effects. Detailed studies on the molecular pathways involved are ongoing .
Comparaison Avec Des Composés Similaires
Isoxazole: The parent compound with a five-membered ring containing oxygen and nitrogen.
Benzonitrile: A simple aromatic nitrile without the isoxazole ring.
4-(Isoxazol-5-yl)benzonitrile: A positional isomer with the isoxazole ring attached at a different position on the benzene ring.
Uniqueness: 4-(Isoxazol-3-yl)benzonitrile is unique due to the specific positioning of the isoxazole ring, which can influence its reactivity and biological activity. This compound’s distinct structure allows for unique interactions with biological targets, making it a valuable molecule in medicinal chemistry .
Activité Biologique
4-(Isoxazol-3-yl)benzonitrile is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potential, and relevant research findings.
Mechanisms of Biological Activity
Research indicates that this compound exhibits several mechanisms of action that contribute to its biological effects:
- Antimicrobial Activity : Studies have shown that compounds containing isoxazole rings can exhibit significant activity against various Gram-positive and Gram-negative bacteria. The presence of the nitrile group enhances this activity by potentially disrupting bacterial cell membranes or interfering with metabolic pathways .
- Anticancer Properties : Preliminary investigations into the anticancer activity of isoxazole derivatives, including this compound, reveal promising results. For instance, derivatives have demonstrated cytotoxic effects against human cancer cell lines such as A549 (lung), A375 (melanoma), and MCF7 (breast). Some compounds showed superior activity compared to standard chemotherapeutics like doxorubicin .
- Neuroprotective Effects : The compound has also been studied for its potential neuroprotective properties, particularly in the context of neurodegenerative diseases such as Alzheimer's. Isoxazole derivatives are being explored as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the pathophysiology of Alzheimer's disease .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a study investigating the anticancer properties of various isoxazole derivatives, this compound was synthesized and tested against several human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values lower than that of doxorubicin, suggesting a strong potential for further development as anticancer agents .
Propriétés
Formule moléculaire |
C10H6N2O |
|---|---|
Poids moléculaire |
170.17 g/mol |
Nom IUPAC |
4-(1,2-oxazol-3-yl)benzonitrile |
InChI |
InChI=1S/C10H6N2O/c11-7-8-1-3-9(4-2-8)10-5-6-13-12-10/h1-6H |
Clé InChI |
RKHGTXOZIRRCFC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C#N)C2=NOC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















